molecular formula C9H8BrNO3S B14913253 6-Bromo-1-methyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide

6-Bromo-1-methyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide

Cat. No.: B14913253
M. Wt: 290.14 g/mol
InChI Key: OKDKWZMPGFAUSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-1-methyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide is a heterocyclic compound that contains a bromine atom, a methyl group, and a thiazinone ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1-methyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide typically involves the bromination of a precursor compound followed by cyclization and oxidation steps. One common method involves the reaction of 2-aminobenzenesulfonamide with bromine in the presence of a suitable solvent to introduce the bromine atom. This is followed by cyclization to form the thiazinone ring and subsequent oxidation to introduce the dioxide functionality.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1-methyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The thiazinone ring can be oxidized or reduced under specific conditions.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring systems.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce sulfone derivatives.

Scientific Research Applications

6-Bromo-1-methyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is studied for its potential use in the synthesis of novel materials with unique electronic and optical properties.

    Biological Research: It is used as a tool compound to study various biological processes and pathways.

Mechanism of Action

The mechanism of action of 6-Bromo-1-methyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may act by inhibiting key enzymes or receptors involved in disease processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-1H-benzimidazole: A similar compound with a benzimidazole ring instead of a thiazinone ring.

    6-Bromo-1H-benzo[d]imidazole: Another related compound with a different ring system.

Uniqueness

6-Bromo-1-methyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide is unique due to its specific combination of a bromine atom, a methyl group, and a thiazinone ring system. This unique structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C9H8BrNO3S

Molecular Weight

290.14 g/mol

IUPAC Name

6-bromo-1-methyl-2,2-dioxo-2λ6,1-benzothiazin-4-one

InChI

InChI=1S/C9H8BrNO3S/c1-11-8-3-2-6(10)4-7(8)9(12)5-15(11,13)14/h2-4H,5H2,1H3

InChI Key

OKDKWZMPGFAUSN-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)C(=O)CS1(=O)=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.